

# Unveiling JBIR-22: A Potent Inhibitor of Proteasome Assembly

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## Compound of Interest

Compound Name: JBIR-22

Cat. No.: B15582272

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A comprehensive technical guide on the natural product **JBIR-22** has been compiled, detailing its discovery, biological origin, and mechanism of action. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of this promising molecule, which has been identified as the first tetramic acid derivative to inhibit protein-protein interactions essential for proteasome formation.

**JBIR-22** was discovered through a screening of a natural product library for inhibitors of the homodimerization of Proteasome Assembly Chaperone 3 (PAC3).[1][2] This interaction is a critical step in the assembly of the 20S proteasome, a key cellular machine responsible for protein degradation. By disrupting PAC3 homodimerization, **JBIR-22** presents a novel mechanism for potentially modulating cellular processes controlled by the proteasome. The clinical success of proteasome inhibitors like bortezomib underscores the therapeutic potential of targeting this pathway.[3][4]

## Origin and Discovery

**JBIR-22** is a microbial metabolite, though the specific producing organism was not detailed in the initial discovery. It was identified from a vast natural product library containing metabolites from microorganisms, plants, and marine sources.[2] The discovery was facilitated by a protein fragment complementation assay (PCA) designed to detect the inhibition of PAC3-PAC3 interaction.[1][2]

## Chemical Structure and Properties

**JBIR-22** belongs to the tetramic acid class of natural products and features an unusual 4,4-disubstituted glutamic acid unit.<sup>[3][4]</sup> Its complex stereochemistry was definitively assigned through total synthesis, which also provided a scalable route to the molecule and its analogs for further investigation.<sup>[3][4]</sup>

## Quantitative Biological and Chemical Data

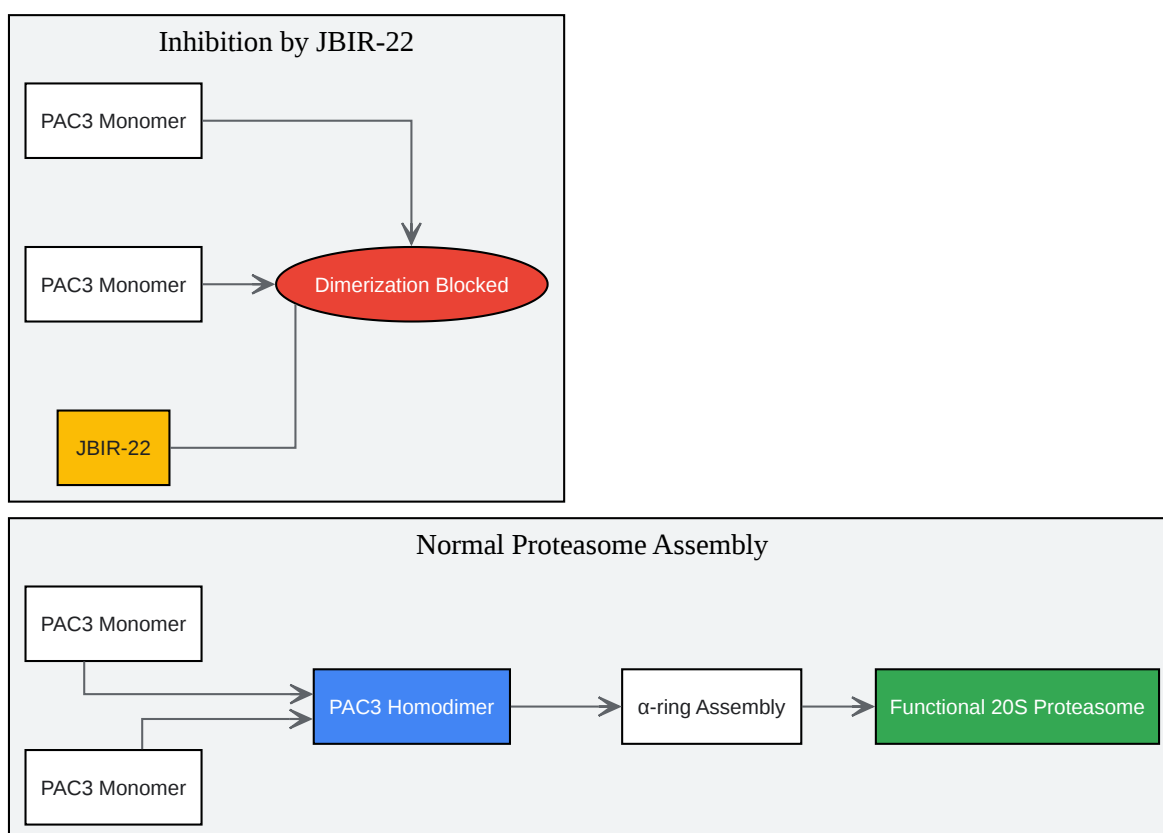
The biological activity and chemical properties of **JBIR-22** have been quantified in several studies. This data is summarized below for clarity and comparative analysis.

Parameter	Value	Reference
Biological Activity		
IC50 (PAC3 Homodimerization)	0.2 $\mu$ M	<sup>[2]</sup>
Physicochemical Properties		
Molecular Formula	C28H39NO6	
Molecular Weight	485.61 g/mol	
Synthetic Yields		
Overall Yield (Diastereomer 2a)	10.1% (10 steps)	<sup>[3]</sup>
Overall Yield (Diastereomer 2b)	11.3% (10 steps)	<sup>[3]</sup>

## Mechanism of Action: Inhibition of Proteasome Assembly

The 20S proteasome is a cylindrical complex composed of four stacked rings: two outer  $\alpha$ -rings and two inner  $\beta$ -rings. Its assembly is a highly regulated process involving several proteasome assembly chaperones (PACs). PAC3, in complex with PAC4, plays a crucial role in the formation of the  $\alpha$ -ring. The homodimerization of PAC3 is a key step in this process. **JBIR-22**

directly interferes with this homodimerization, thereby disrupting the assembly of a functional proteasome.



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Inhibition of PAC3 homodimerization by **JBIR-22**.

## Experimental Protocols

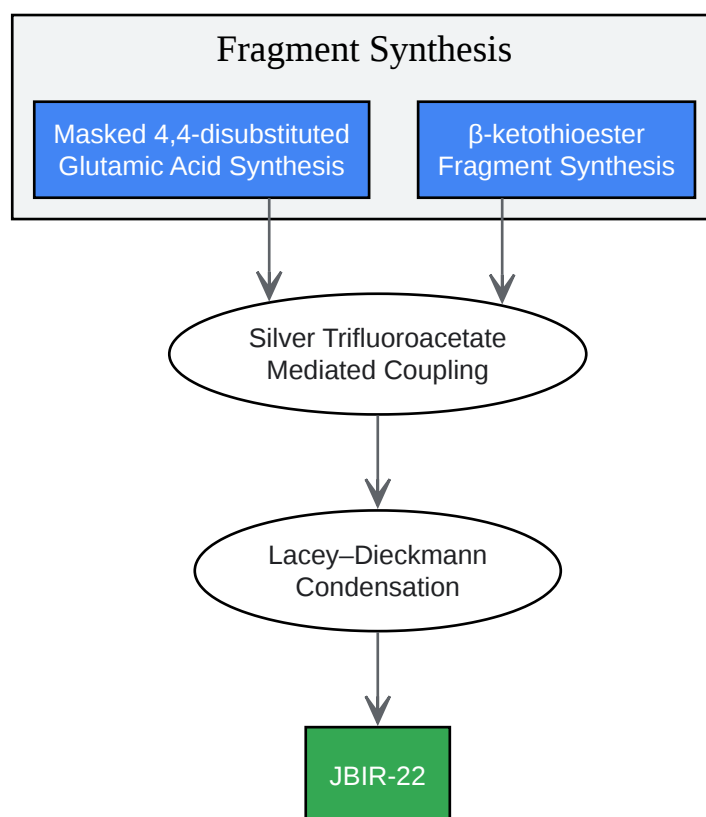
### Protein Fragment Complementation Assay (PCA) for PAC3 Homodimerization Inhibition

The discovery of **JBIR-22** utilized an in vitro PCA with monomeric Kusabira-Green (mKG) fluorescent protein.<sup>[1]</sup>

- **Construct Preparation:** The N-terminal fragment of mKG is fused to one PAC3 protein, and the C-terminal fragment of mKG is fused to another PAC3 protein.
- **In Vitro Protein Synthesis:** The fusion proteins are synthesized using a cell-free protein synthesis system (e.g., wheat germ extract).
- **Screening:**
  - The test compound (from the natural product library) is incubated with one of the PAC3-mKG fragment fusion proteins.
  - The second PAC3-mKG fragment fusion protein is then added to the mixture.
- **Detection:** If the PAC3 proteins interact (homodimerize), the mKG fragments are brought into proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal. An inhibitor like **JBIR-22** prevents this interaction, leading to a decrease or absence of fluorescence. The fluorescence intensity is measured using a plate reader.

## Total Synthesis of JBIR-22

A convergent total synthesis was developed to confirm the structure and stereochemistry of **JBIR-22**.<sup>[3][4]</sup> The key steps involved the stereoselective synthesis of a masked 4,4-disubstituted glutamic acid derivative and its coupling with a  $\beta$ -ketothioester fragment, followed by a Lacey–Dieckmann condensation to form the tetramic acid core.



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Convergent total synthesis strategy for **JBIR-22**.

## Future Directions

The unique mechanism of action of **JBIR-22** makes it a valuable tool for studying the intricacies of proteasome assembly and a potential starting point for the development of novel therapeutics. Further research is warranted to explore its activity in various disease models and to optimize its pharmacological properties through medicinal chemistry efforts. The total synthesis route provides a robust platform for generating structural analogs to probe the structure-activity relationship and to develop more potent and selective inhibitors.

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## References

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